N-methylcyclopropanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylcyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWKZLXTHMGYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595000 | |
| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67376-94-7 | |
| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives in Organic Synthesis
The journey of N-methylcyclopropanamine hydrochloride is intrinsically linked to the broader history of cyclopropane (B1198618) chemistry. The cyclopropane ring, a three-membered carbocycle, has fascinated chemists for over a century due to its inherent ring strain and unique reactivity. Early synthetic methods for producing cyclopropylamines were often challenging, relying on classical reactions such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamides and cyclopropanecarbonyl azides, respectively. These methods, while foundational, often involved harsh reaction conditions and limited substrate scope.
The development of more efficient and milder synthetic routes paved the way for the exploration of substituted cyclopropylamines, including N-methylcyclopropanamine. A common laboratory-scale preparation involves the reaction of cyclopropylamine (B47189) with a methylating agent, such as methyl bromide, under basic conditions, followed by acidification with hydrochloric acid to yield the stable hydrochloride salt. This straightforward approach allows for the accessible production of this compound, facilitating its use in a wide array of synthetic applications.
The table below summarizes some of the key historical synthetic methodologies for cyclopropylamines, which laid the groundwork for the synthesis of N-methylcyclopropanamine.
| Synthetic Method | General Reaction | Key Features |
| Hofmann Rearrangement | Cyclopropanecarboxamide is treated with a halogen, a strong base, and water to yield cyclopropylamine. | One of the earliest methods, but can have limitations in terms of yield and functional group tolerance. |
| Curtius Rearrangement | Thermal or photochemical decomposition of a cyclopropanecarbonyl azide (B81097) to an isocyanate, followed by hydrolysis. | Offers a versatile route to cyclopropylamines from carboxylic acids. |
| Reductive Amination | Reaction of a cyclopropyl (B3062369) ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent. | A more direct and often higher-yielding method for producing substituted cyclopropylamines. |
| Nucleophilic Substitution | Reaction of a cyclopropyl halide with an amine. | Feasibility depends on the reactivity of the halide and the nucleophilicity of the amine. |
Significance As a Building Block in Complex Molecular Architectures
The true value of N-methylcyclopropanamine hydrochloride in academic research lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. The cyclopropyl (B3062369) moiety is a desirable structural motif in medicinal chemistry and agrochemical design for several reasons. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane (B1198618) ring can act as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering a way to fine-tune the physicochemical properties of a compound.
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). myskinrecipes.com The presence of the N-methyl group can influence a molecule's polarity, basicity, and metabolic stability, all of which are critical parameters in drug design. The cyclopropylamine (B47189) structure is a valuable component for creating molecules with specific biological activities. myskinrecipes.com
While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not extensively documented in readily accessible literature, the broader class of cyclopropylamines is integral to numerous important compounds. For instance, the cyclopropylamine scaffold is found in various therapeutic agents, including antidepressants and antiviral drugs. longdom.org This underscores the potential of this compound as a starting material for the discovery of new and improved therapeutic agents.
The application of this compound extends to the agrochemical industry, where it is used as an intermediate in the production of pesticides and herbicides. cymitquimica.com The unique properties conferred by the cyclopropyl group can enhance the efficacy and selectivity of these agricultural products.
The table below presents examples of how the cyclopropylamine scaffold, the parent structure of N-methylcyclopropanamine, is incorporated into various classes of functional molecules.
| Class of Compound | Significance of Cyclopropylamine Moiety | General Application Area |
| Pharmaceuticals | Imparts conformational rigidity, acts as a bioisostere, and can improve metabolic stability and target binding. | Central Nervous System (CNS) disorders, antivirals, oncology. |
| Agrochemicals | Enhances biological activity and can influence selectivity and environmental persistence. | Herbicides, insecticides, fungicides. |
| Research Chemicals | Serves as a versatile intermediate for the synthesis of novel and diverse molecular scaffolds. | Organic synthesis, medicinal chemistry research. |
Overview of Current Research Trajectories
Established Synthesis Routes for N-Methylcyclopropanamine
The synthesis of N-methylcyclopropanamine, a secondary amine featuring a strained cyclopropane (B1198618) ring, can be accomplished through several strategic pathways. These routes primarily involve the formation of the N-methyl bond on a pre-existing cyclopropylamine (B47189) core or the concurrent construction of the amine functionality on a cyclopropane precursor.
Alkylation-Based Strategies from Cyclopropylamine
Direct N-alkylation of cyclopropylamine represents a straightforward approach to introduce the methyl group. This method typically involves the reaction of cyclopropylamine with a methylating agent. However, a significant challenge in the direct alkylation of primary amines is controlling the reaction to prevent over-alkylation, which leads to the formation of tertiary amines (N,N-dimethylcyclopropanamine) and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-methylation, specific reagents and controlled reaction conditions are necessary. Methods often employ a single equivalent of a methylating agent, such as methyl iodide, in the presence of a base to neutralize the hydrogen iodide byproduct.
Alternative strategies for controlled mono-alkylation that are generally applicable to primary amines could be adapted, such as using protecting groups or specialized methylating reagents that are less reactive, thereby minimizing the formation of undesired byproducts.
Reductive Amination Approaches of Carbonyl Precursors
Reductive amination is a highly versatile and widely employed method for amine synthesis, offering excellent control and often high yields. wikipedia.orgyoutube.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com
For the synthesis of N-methylcyclopropanamine, this can be achieved via two main pathways:
Reaction of Cyclopropanecarboxaldehyde with Methylamine (B109427): The aldehyde reacts with methylamine under mildly acidic conditions to form an N-methylcyclopropyl imine, which is subsequently reduced.
Reaction of Cyclopropanone with Methylamine: Cyclopropanone, a more reactive but potentially less stable precursor, reacts with methylamine to form an imine that is reduced in situ.
A variety of reducing agents can be used, with the choice depending on the specific substrates and desired reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde or ketone. masterorganicchemistry.com More selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often preferred as they are less reactive towards carbonyls and selectively reduce the iminium ion intermediate. masterorganicchemistry.comorganic-chemistry.org This selectivity allows the entire reaction to be performed in a single pot. wikipedia.org
Table 1: Comparison of Reductive Amination Precursors
| Carbonyl Precursor | Amine Source | Intermediate | Common Reducing Agents | Key Advantages |
|---|---|---|---|---|
| Cyclopropanecarboxaldehyde | Methylamine | N-methylcyclopropyl imine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | Readily available precursor; good reaction control. |
Development of Novel Synthetic Pathways
The quest for more efficient, scalable, and environmentally benign synthetic methods continues to drive research. Novel pathways for the synthesis of cyclopropylamines, which can be adapted for N-methylcyclopropanamine, are being explored. One such approach involves the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This method proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product. chemrxiv.org Adapting this methodology using methylamine as the nucleophile could provide a novel route to N-methylcyclopropanamine derivatives.
Other advanced strategies may involve catalytic C-H amination or the use of cyclopropyl-containing building blocks in multi-component reactions, reflecting the broader trend in organic synthesis towards atom-economical and step-efficient processes. mdpi.com
Derivatization and Functionalization Reactions of the N-Methylcyclopropanamine Moiety
Once synthesized, the N-methylcyclopropanamine moiety serves as a valuable synthon. Its secondary amine is available for further functionalization, and the strained cyclopropane ring can participate in unique chemical transformations.
N-Alkylation and Acylation Processes in Complex Syntheses
The secondary amine of N-methylcyclopropanamine is nucleophilic and readily undergoes further N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry and materials science for incorporating the N-methylcyclopropyl group into larger, more complex molecules. researchgate.netacsgcipr.org
N-Alkylation: This reaction involves treating N-methylcyclopropanamine with an alkyl halide or another electrophilic alkylating agent to form a tertiary amine. nih.gov Such reactions are crucial for building molecular complexity and are a cornerstone of pharmaceutical synthesis. researchgate.net
N-Acylation: The reaction with acylating agents like acyl chlorides, anhydrides, or activated esters yields amides. nih.gov Amide bond formation is one of the most important reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. nih.gov The N-methylcyclopropylamide moiety can be found in various biologically active compounds.
Table 2: Functionalization Reactions of the N-Methylcyclopropanamine Nitrogen
| Reaction Type | Reagent Class | Product Class | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br) | Tertiary Amines | Introduction of further alkyl substituents; synthesis of complex amines. |
| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Amides | Formation of stable amide bonds; prevalent in pharmaceuticals and materials. |
| N-Arylation | Aryl Halides (e.g., Ar-I) | N-Aryl-N-methylcyclopropylamines | C-N bond formation with aromatic systems (e.g., Buchwald-Hartwig amination). |
Modifications of the Cyclopropane Ring System
The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to linear or larger cyclic structures. nih.gov These transformations can be initiated by radicals, acids, or transition metals.
Oxidative radical ring-opening/cyclization reactions are a powerful tool in synthesis. nih.govresearchgate.net For an N-methylcyclopropanamine derivative, a radical addition to a suitably positioned activating group on the ring could initiate a ring-opening process, generating a reactive alkyl radical intermediate that can be trapped intramolecularly or intermolecularly. nih.gov
Stereoselective Synthesis of Enantiomeric and Diastereomeric Derivatives
The synthesis of enantiomerically pure or diastereomerically enriched derivatives of this compound is a significant challenge in organic synthesis, driven by the prevalence of the cyclopropylamine moiety in pharmaceuticals and agrochemicals. Methodologies to achieve stereocontrol can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of chiral auxiliaries.
Asymmetric Synthesis:
Catalytic asymmetric cyclopropanation is a powerful tool for establishing the stereochemistry of the cyclopropane ring. While direct asymmetric synthesis of N-methylcyclopropanamine is not extensively documented, analogous transformations provide a clear blueprint. For instance, the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce cyclopropylamine derivatives in high yield with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). Subsequent N-methylation would yield the desired chiral N-methylcyclopropanamine.
Another approach involves the use of chiral rhodium catalysts for the cyclopropanation of olefins. These methods often provide access to highly functionalized cyclopropanes with high diastereo- and enantioselectivities. The resulting cyclopropanecarboxylic esters or amides can then be converted to the corresponding amine via a Curtius or Hofmann rearrangement, followed by N-methylation.
Chiral Resolution:
Chiral resolution remains a widely used method for separating enantiomers of racemic N-methylcyclopropanamine. This can be achieved through several techniques:
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.
Enzymatic Resolution: Lipases are effective catalysts for the enantioselective acylation of amines. In a typical kinetic resolution, one enantiomer of the racemic N-methylcyclopropanamine is selectively acylated, allowing for the separation of the unreacted enantiomer from the acylated product. This method can provide high enantiomeric excess for both the recovered amine and the amide.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation.
Use of Chiral Auxiliaries:
The use of chiral auxiliaries, such as N-sulfinyl imines, offers a reliable method for the diastereoselective synthesis of cyclopropylamines. For example, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. The sulfinyl group can then be removed to afford the chiral cyclopropylamine, which can be subsequently N-methylated.
| Method | Description | Typical Reagents/Catalysts | Stereoselectivity |
| Asymmetric Cyclopropanation | Catalytic formation of the cyclopropane ring on a prochiral olefin. | Ru(II)-Pheox, Chiral Rhodium complexes | High (up to 99% ee) |
| Crystallization of Diastereomeric Salts | Formation and separation of salts with a chiral acid. | Tartaric acid, Mandelic acid | Variable, depends on crystallization |
| Enzymatic Resolution | Selective acylation of one enantiomer by a lipase. | Lipase, Acyl donor | High (often >95% ee) |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Chiral HPLC columns (e.g., cellulose-based) | High separation efficiency |
| Chiral Auxiliary | Diastereoselective reaction using a removable chiral group. | N-sulfinyl imines | Good diastereoselectivity |
Advanced Analytical Characterization Methodologies in Research Synthesis
Spectroscopic Analysis for Structural Elucidation
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound provides key information about the molecular structure. The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region (around 0.5-1.5 ppm) due to geminal and vicinal coupling. The methine proton attached to the nitrogen is also found in this region. The N-methyl protons usually appear as a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm. The N-H proton of the hydrochloride salt is often broad and can exchange with deuterium (B1214612) in D₂O.
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the cyclopropane ring and the N-methyl group. The cyclopropyl (B3062369) carbons are typically shielded and appear at high field strengths. The N-methyl carbon signal is also characteristic.
Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of N-methylcyclopropanamine. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed. Common fragmentation pathways for cyclopropylamines include cleavage of the C-N bond and ring-opening reactions, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound include:
N-H stretching vibrations of the ammonium salt, which appear as a broad band in the region of 2400-3000 cm⁻¹.
C-H stretching vibrations of the cyclopropane ring and the methyl group, typically observed around 2800-3000 cm⁻¹.
N-H bending vibrations around 1500-1600 cm⁻¹.
C-N stretching vibrations, which are usually weaker and appear in the fingerprint region.
| Spectroscopic Technique | Key Information Provided | Expected Chemical Shifts/Frequencies |
| ¹H NMR | Proton environment and connectivity | Cyclopropyl H: 0.5-1.5 ppm; N-CH₃: 2.5-3.0 ppm |
| ¹³C NMR | Carbon skeleton | Cyclopropyl C: upfield; N-CH₃: characteristic region |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragments |
| Infrared Spectroscopy | Functional groups | N-H stretch (salt): 2400-3000 cm⁻¹; C-H stretch: 2800-3000 cm⁻¹ |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC):
Gas chromatography is a powerful tool for analyzing volatile amines like N-methylcyclopropanamine. For the analysis of the free base, a capillary column with a polar stationary phase is often used. The hydrochloride salt is not volatile and needs to be converted to the free base before analysis. GC can be used to determine the purity of the compound and to quantify the amounts of starting materials, intermediates, and products in a reaction mixture. For the separation of enantiomers, a chiral stationary phase is required.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is commonly used for purity determination. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase or by adding a chiral selector to the mobile phase.
Reaction Monitoring:
Both GC and HPLC are extensively used to monitor the progress of chemical reactions in real-time. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed. This allows for the determination of the consumption of reactants and the formation of products, which is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in a cyclopropanation reaction, chromatography can be used to track the disappearance of the starting olefin and the appearance of the cyclopropyl product.
| Chromatographic Technique | Application | Stationary Phase | Mobile Phase/Carrier Gas |
| Gas Chromatography (GC) | Purity of free base, reaction monitoring | Polar capillary column | Inert gas (e.g., He, N₂) |
| Chiral Gas Chromatography | Enantiomeric purity | Chiral stationary phase | Inert gas (e.g., He, N₂) |
| High-Performance Liquid Chromatography (HPLC) | Purity of hydrochloride salt | C18 (reversed-phase) | Buffered aqueous/organic mixture |
| Chiral High-Performance Liquid Chromatography | Enantiomeric separation | Chiral stationary phase | Varies with CSP |
Rational Design and Synthesis of N-Methylcyclopropanamine-Containing Drug Candidates
The deliberate incorporation of the N-methylcyclopropanamine group into drug molecules is a strategic decision aimed at optimizing their therapeutic potential. This is achieved through its integration into diverse molecular frameworks and its ability to modulate key pharmacological attributes.
Strategic Integration into Diverse Chemical Scaffolds
The versatility of the N-methylcyclopropanamine moiety allows for its incorporation into a wide array of complex chemical scaffolds. This strategic integration is a cornerstone of modern medicinal chemistry, enabling the development of novel compounds with tailored biological activities. The synthesis of such molecules often involves chemoenzymatic strategies to produce structurally diverse cyclopropane-based scaffolds, which are valuable for drug discovery. These methods can generate collections of optically active building blocks that can be further elaborated into final drug candidates.
One notable example is the integration of N-methylcyclopropanamine into a benzamide (B126) scaffold in the development of pan-Salt-Inducible Kinase (SIK) inhibitors. Specifically, the compound 4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-N-cyclopropyl-2,6-dimethoxy-N-methylbenzamide was synthesized by treating the corresponding carboxylic acid with N-methylcyclopropanamine. This demonstrates a practical and effective method for incorporating the moiety into a larger, biologically active molecule.
Furthermore, patent literature reveals the inclusion of a 1-methylcyclopropanamine (B1588910) hydrochloride moiety in tricyclic derivatives designed as Poly(ADP-ribose) Glycohydrolase (PARG) inhibitors. This highlights the applicability of this functional group in the design of compounds targeting enzymes involved in DNA repair mechanisms.
Modulation of Pharmacological Attributes: Potency, Selectivity, and Pharmacokinetics
The presence of the N-methylcyclopropanamine moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of a drug candidate. The rigid, three-dimensional nature of the cyclopropyl group can provide a conformational constraint that locks the molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein and increasing potency.
In the context of SIK inhibitors, the replacement of a simple carboxamide group with an N-methylcyclopropanamine group was a key step in optimizing the lead compound. This modification contributed to a significant boost in potency, resulting in a nanomolar pan-SIK inhibitor. The alkylation of the amide nitrogen with the methylcyclopropyl group was investigated to assess whether it could decrease off-target activity by introducing a steric clash in the binding sites of other kinases, thereby improving selectivity.
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), can also be favorably modulated by the N-methylcyclopropanamine group. The cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer half-life and improved oral bioavailability.
Targeted Pharmacological Interventions and Proposed Mechanisms via N-Methylcyclopropanamine Derivatives
Derivatives of N-methylcyclopropanamine have been investigated for their potential to intervene in various disease pathways, from cancer to inflammatory disorders and neurodegeneration.
Kinase Inhibition Studies (e.g., Janus Kinases (JAKs), Salt-Inducible Kinases (SIKs))
Kinases are a critical class of enzymes that are often dysregulated in diseases such as cancer and autoimmune disorders, making them important drug targets.
Salt-Inducible Kinases (SIKs): The SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3) are involved in regulating inflammatory responses. Inhibition of SIKs has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory mediators. In a drug discovery program aimed at identifying potent pan-SIK inhibitors, the incorporation of an N-methylcyclopropanamine moiety into a benzamide scaffold was a key optimization step. The resulting compound, GLPG3312 , demonstrated nanomolar potency against all three SIK isoforms.
| Compound | Target | IC50 (nM) |
|---|---|---|
| GLPG3312 | SIK1 | 2.0 |
| SIK2 | 0.7 | |
| SIK3 | 0.6 |
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling and are implicated in various immune and inflammatory diseases. While numerous JAK inhibitors have been developed, the specific inclusion of the N-methylcyclopropanamine moiety in publicly disclosed JAK inhibitors is not yet prominently documented in the scientific literature. However, the principles of rational drug design suggest that this moiety could be a valuable addition to modulate the potency and selectivity of future JAK inhibitors.
DNA Repair Pathway Modulation (e.g., Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition)
Modulating DNA repair pathways is a key strategy in cancer therapy. Poly(ADP-ribose) Glycohydrolase (PARG) is an enzyme that plays a critical role in the repair of DNA single-strand breaks. Inhibiting PARG can lead to the accumulation of DNA damage and cell death, particularly in cancer cells that already have defects in other DNA repair pathways.
A patent for PARG inhibitory compounds describes a nitrogen-containing tricyclic derivative that incorporates a 1-methylcyclopropanamine hydrochloride moiety. This compound was shown to have a PARG inhibitory effect and is proposed for use in the treatment of proliferative conditions, including cancer. The synthesis of this compound involved the preparation of 1-methylcyclopropanamine hydrochloride as a key intermediate.
Research in Neurodegenerative Disorders (e.g., Huntington's Disease, Alzheimer's Disease)
While the direct application of N-methylcyclopropanamine-containing compounds in clinical trials for neurodegenerative disorders is not yet established, the underlying principles of targeting pathways involved in these diseases offer potential avenues for future research.
Huntington's Disease: This is a genetic neurodegenerative disorder for which current treatments are primarily symptomatic. Therapeutic strategies under investigation include targeting the mutant huntingtin protein and modulating neurotransmitter pathways. The unique conformational constraints and metabolic stability offered by the N-methylcyclopropanamine moiety could be beneficial in designing novel small molecules to interact with targets in these pathways.
Alzheimer's Disease: The pathology of Alzheimer's disease is complex, involving amyloid-beta plaques, neurofibrillary tangles, and neuroinflammation. Drug discovery efforts are focused on developing multi-target-directed ligands. The N-methylcyclopropanamine scaffold could be a valuable component in the design of such molecules, potentially enhancing their ability to cross the blood-brain barrier and interact with central nervous system targets.
Structure-Activity Relationship (SAR) Studies of N-Methylcyclopropanamine Derivatives
SAR studies on cyclopropanamine derivatives have been crucial in developing potent and selective enzyme inhibitors. For example, in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, a series of indolin-5-yl-cyclopropanamine derivatives were synthesized and evaluated. nih.gov These studies revealed that the cyclopropanamine group is a critical pharmacophore for LSD1 inhibition.
The research demonstrated that modifications to other parts of the molecule, while maintaining the core cyclopropanamine structure, led to significant variations in potency and selectivity. The data from these studies allow for the mapping of the enzyme's active site and the identification of key interactions necessary for potent inhibition.
| Compound | Modification | LSD1 IC₅₀ (nM) | Selectivity over MAO-A (fold) | Selectivity over MAO-B (fold) |
|---|---|---|---|---|
| 7a | R = H | 35.41 | >5600 | >5600 |
| 7e | R = 4-F | 24.43 | >8100 | >8100 |
| 7f | R = 4-Cl | 27.32 | >7300 | >7300 |
| 7g | R = 4-Br | 31.56 | >6300 | >6300 |
The N-methyl group itself plays a critical role in modulating the biological activity of various compounds. Its addition can influence binding affinity, selectivity, and pharmacokinetic properties. The effect of N-methylation is highly context-dependent and can either increase or decrease a compound's potency. nih.gov
N-methylation impacts ligand-target binding through several mechanisms:
Steric Effects : The methyl group adds steric bulk, which can either promote a more favorable binding conformation or create steric clashes within the binding site. nih.gov
Hydrophobic Interactions : The methyl group increases local hydrophobicity, which can lead to favorable interactions with nonpolar pockets in a protein target. nih.gov
Conformational Changes : As discussed below, N-methylation can restrict bond rotation and alter the preferred conformation of the molecule, pre-organizing it for binding or, conversely, locking it in an inactive state. nih.govwordpress.com
Solvation : The presence of the N-methyl group alters the solvation properties of the molecule, which can affect the thermodynamics of binding to the target. nih.gov
Quantitative studies have shown that the addition of an N-methyl group can systematically increase molecular binding affinities in certain contexts. nsf.gov For example, N-methylation of nucleosides was found to increase their binding affinity to silica (B1680970) surfaces, with each methyl group contributing to a stronger interaction. nsf.gov While not a biological receptor, this provides a model for how methylation can enhance molecular interactions.
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. The cyclopropane ring in N-methylcyclopropanamine is conformationally restricted, which can be an advantageous feature in drug design as it reduces the entropic penalty upon binding to a target. researchgate.net
The addition of an N-methyl group further influences the molecule's preferred conformation. nih.gov N-methylation can alter the dihedral angles around the C-N bond, potentially shifting the conformational equilibrium from an antiperiplanar to a synperiplanar arrangement, or vice versa. nih.govnih.gov This change can have a dramatic impact on biological activity. For instance, in a study of cyclic peptides, moving an N-methyl moiety around the peptide backbone resulted in unpredictable changes to the compound's conformation, which in turn dramatically impacted cytotoxicity and binding affinity for the target protein Hsp90. nih.gov
Theoretical and experimental methods, such as Density Functional Theory (DFT) calculations and 2D NOESY NMR experiments, are used to study these conformational preferences. nih.gov Understanding the bioactive conformation—the specific 3D structure the molecule adopts when it binds to its target—is a primary goal of these studies and is essential for rational drug design.
Preclinical Evaluation Methodologies for N-Methylcyclopropanamine-Derived Compounds
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation. This process involves a variety of in vitro and in vivo methodologies to assess its biological activity and potential as a therapeutic agent. For compounds derived from N-methylcyclopropanamine, these evaluations are tailored to their specific biological target and intended therapeutic area.
A common preclinical evaluation workflow for a novel inhibitor, such as an LSD1 inhibitor derived from cyclopropanamine, includes:
In Vitro Enzyme Inhibition Assays : The initial evaluation involves determining the compound's potency against its target enzyme. This is typically done using biochemical assays to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Selectivity is assessed by testing the compound against related enzymes (e.g., MAO-A and MAO-B for an LSD1 inhibitor). nih.gov
In Vitro Cellular Assays : Compounds are then tested in cell-based models to assess their effects in a more biological context. For anti-cancer agents, this includes antiproliferative assays using cancer cell lines (e.g., MV-4-11 acute myeloid leukemia cells) to determine the compound's ability to inhibit cell growth. nih.gov Further cellular studies might investigate effects on target engagement, such as the expression of specific biomarkers (e.g., CD86) or the induction of cell differentiation. nih.gov
In Vivo Efficacy Models : Promising compounds are advanced to in vivo studies using animal models of disease. For cancer, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is evaluated by measuring its ability to inhibit tumor growth, often expressed as the tumor growth inhibition (T/C) value. nih.gov
Pharmacokinetic (PK) Studies : These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. The goal is to determine if the compound has an acceptable profile for oral administration and can achieve sufficient concentrations at the target site to exert its therapeutic effect. nih.gov
In Vitro Pharmacological Profiling and Target Engagement Assays
The N-methylcyclopropanamine moiety is a key structural feature of several potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of intracellular signaling pathways that regulate immune responses and inflammation. The unique conformational constraints and electronic properties of the N-methylcyclopropanamine group contribute to the high affinity and specificity of these inhibitors for their target kinases.
One prominent example is Ritlecitinib (B609998) (PF-06651600) , a dual inhibitor of JAK3 and the TEC family of kinases. In biochemical assays, ritlecitinib demonstrates potent and irreversible inhibition of JAK3, with a 50% inhibitory concentration (IC50) of 33.1 nM. Notably, it exhibits high selectivity for JAK3 over other JAK isoforms, with IC50 values greater than 10,000 nM for JAK1, JAK2, and TYK2. This selectivity is attributed to the covalent interaction of the molecule with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3, a residue that is not conserved in the other JAK family members. Ritlecitinib also inhibits members of the TEC kinase family, including BTK, ITK, and TEC, with IC50 values in the nanomolar range.
In cellular assays, ritlecitinib effectively suppresses the signaling of cytokines that rely on JAK3. For instance, in human whole blood, it inhibits the phosphorylation of STAT5 induced by various interleukins (IL), with IC50 values of 244 nM for IL-2, 340 nM for IL-4, 407 nM for IL-7, and 266 nM for IL-15. Furthermore, it blocks IL-21-induced STAT3 phosphorylation with an IC50 of 355 nM. These data confirm the ability of ritlecitinib to engage its target and modulate downstream signaling pathways in a cellular context.
Another important JAK inhibitor, Tofacitinib (B832) , also incorporates a related cyclic amine moiety that contributes to its pharmacological profile. Tofacitinib is a potent inhibitor of JAK1 and JAK3, with some activity against JAK2. In enzymatic assays, tofacitinib inhibits JAK1, JAK2, and JAK3 with IC50 values of 112 nM, 20 nM, and 1 nM, respectively. In cellular assays, tofacitinib has been shown to prevent the differentiation of Th1 and Th17 cells, which are key drivers of inflammation in autoimmune diseases. It also suppresses the production of pro-inflammatory cytokines such as IL-6, IL-17, and interferon-gamma (IFN-γ) in immune cells.
| Compound | Target(s) | IC50 (nM) - Enzymatic Assay | Cellular Assay |
| Ritlecitinib | JAK3 | 33.1 | Inhibits IL-2, IL-4, IL-7, IL-15 induced STAT5 phosphorylation (IC50: 244-407 nM) |
| TEC family kinases | 155-666 | Inhibits Th1 and Th17 cell differentiation | |
| Tofacitinib | JAK1 | 112 | Suppresses IL-6, IL-17, and IFN-γ production |
| JAK2 | 20 | Prevents Th1 and Th17 cell differentiation | |
| JAK3 | 1 |
In Vivo Efficacy Assessments in Relevant Disease Models
The promising in vitro profiles of compounds containing the N-methylcyclopropanamine moiety have been substantiated in various preclinical models of human diseases, particularly those with an inflammatory or autoimmune basis.
Uveitis Models
Uveitis, an inflammatory condition affecting the eye, is a significant cause of vision loss. The efficacy of tofacitinib has been demonstrated in a mouse model of experimental autoimmune uveitis (EAU). In these studies, oral administration of tofacitinib significantly reduced the clinical and histological signs of uveitis. nih.govarvojournals.orgnih.gov The therapeutic effect was associated with a reduction in the infiltration of inflammatory cells into the eye and a decrease in the production of pro-inflammatory cytokines. arvojournals.orgarvojournals.org Specifically, tofacitinib treatment led to a significant decrease in IFN-γ-producing Th1 cells, while having a lesser effect on IL-17-producing Th17 cells. nih.govnih.gov These findings highlight the potential of JAK inhibition as a therapeutic strategy for non-infectious uveitis. arvojournals.org
Neuroinflammatory Models
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The immunomodulatory properties of JAK inhibitors make them attractive candidates for mitigating neuroinflammatory processes.
Ritlecitinib has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a commonly used model for multiple sclerosis, a neuroinflammatory disease. In the EAE model, treatment with ritlecitinib resulted in a significant reduction in disease severity. immune-system-research.com
Tofacitinib has been investigated for its effects on natural killer (NK) cells, which are innate lymphoid cells that can contribute to neuroinflammation. In both in vitro and in vivo studies, tofacitinib was found to suppress the function and levels of NK cells. frontiersin.orgnih.gov This suppression of NK cell activity suggests a potential mechanism through which tofacitinib could exert beneficial effects in neuroinflammatory conditions where NK cells are implicated. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease with a neuroinflammatory component, tofacitinib demonstrated the ability to suppress NK cell levels. frontiersin.orgnih.gov Furthermore, in vitro studies have shown that tofacitinib can inhibit the production of pro-inflammatory cytokines by microglial cells, the resident immune cells of the central nervous system. researchgate.net
Huntington's Disease Models
While direct in vivo studies of compounds containing the N-methylcyclopropanamine moiety in animal models of Huntington's disease are not extensively reported in the currently available literature, the known anti-inflammatory and neuroprotective effects of JAK inhibitors suggest a potential therapeutic avenue. Huntington's disease is a progressive neurodegenerative disorder with a significant neuroinflammatory component. The ability of compounds like tofacitinib and ritlecitinib to modulate immune responses and cytokine signaling could theoretically be beneficial in attenuating the inflammatory cascade that contributes to neuronal cell death in Huntington's disease. Further preclinical research is warranted to explore the efficacy of these compounds in relevant Huntington's disease models.
| Compound | Disease Model | Key Findings |
| Tofacitinib | Experimental Autoimmune Uveitis (EAU) | Significantly reduced clinical and histological signs of uveitis; Decreased inflammatory cell infiltration and pro-inflammatory cytokine production. nih.govarvojournals.orgnih.gov |
| Ritlecitinib | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced disease severity. immune-system-research.com |
| Tofacitinib | Amyotrophic Lateral Sclerosis (ALS) model (in vivo) & Microglia (in vitro) | Suppressed peripheral NK cell levels; Inhibited pro-inflammatory cytokine production by microglia. frontiersin.orgnih.govresearchgate.net |
Applications in Advanced Chemical and Material Science Research
N-Methylcyclopropanamine in Catalysis Research
The field of catalysis heavily relies on the development of novel ligands that can fine-tune the reactivity and selectivity of metal centers. The structural and electronic properties of N-methylcyclopropanamine make it an intriguing candidate for ligand development in metal-catalyzed transformations.
The efficacy of transition metal catalysts is often dictated by the ligands associated with the metal atom, as these can influence reaction rates, regioselectivity, and stereoselectivity. nih.gov Ligands containing both nitrogen and phosphorus atoms (N,P chelates) have proven beneficial in numerous applications, including allylic substitution and asymmetric hydrogenation. The nitrogen atom in N-methylcyclopropanamine can act as a donor to a metal center. While specific research detailing N-methylcyclopropanamine as a primary ligand is limited, the broader class of cyclopropylamines is recognized for its unique steric and electronic properties that can be harnessed in catalyst design. nih.gov The rigid cyclopropane (B1198618) structure can influence the steric environment around a metal center, potentially leading to highly selective catalytic processes.
Transition-metal-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds, and the unique properties of cyclopropane-containing molecules make them interesting substrates in such reactions. nih.govmdpi.com The development of ligands derived from N-methylcyclopropanamine could offer new pathways for controlling these transformations. The interplay between the metal, the ligand, and the substrate is crucial for the catalytic cycle, and introducing the N-methylcyclopropyl group could lead to novel reactivity. nih.govresearchgate.net
Table 1: Potential Metal-Catalyzed Reactions Utilizing Amine-Derived Ligands
| Reaction Type | Metal Catalyst (Example) | Role of Amine Ligand | Potential Outcome with N-Methylcyclopropanamine Ligand |
|---|---|---|---|
| Cross-Coupling | Palladium (Pd) | Stabilize metal center, influence reductive elimination | Enhanced selectivity due to unique steric profile |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Create a chiral environment | High enantioselectivity in the reduction of prochiral substrates |
This table represents potential applications based on the known functions of amine ligands in catalysis.
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comresearchgate.net The creation of chiral ligands is a key strategy in this field. Chiral derivatives of N-methylcyclopropanamine could serve as valuable ligands for enantioselective transformations. By introducing a chiral center into the N-methylcyclopropanamine molecule, it is possible to create a chiral environment around a metal catalyst.
For instance, chiral rhodium complexes have been successfully used in the asymmetric synthesis of chiral cyclopropanes, achieving high yields and excellent enantioselectivity. organic-chemistry.org A chiral ligand derived from N-methylcyclopropanamine could be employed in similar systems to induce asymmetry. The synthesis of C-N axially chiral compounds, which have applications in pharmaceuticals and advanced materials, is another area where novel chiral ligands are in demand. nih.gov The development of chiral N-methylcyclopropanamine derivatives could contribute to the expansion of methodologies for creating these complex molecular architectures.
Table 2: Examples of Asymmetric Reactions and Chiral Ligand Types
| Asymmetric Reaction | Common Chiral Ligand Type | Potential Role of Chiral N-Methylcyclopropanamine Derivative |
|---|---|---|
| Hydrogenation | Chiral Phosphines (e.g., BINAP) | P,N-ligand for stereocontrol |
| Cyclopropanation | Chiral Bisoxazolines (BOX) | Directing group for facial selectivity |
This table illustrates established asymmetric reactions where novel chiral amine derivatives could be applied.
Utilization in Functional Materials Development
The unique structural properties of N-methylcyclopropanamine also suggest its potential use in the development of advanced functional materials, including polymers and liquid crystals.
The incorporation of amine functional groups into polymer structures can significantly influence their chemical and physical properties, such as thermal stability and mechanical strength. numberanalytics.com Cyclopropylamine (B47189) and its derivatives are employed in the synthesis of specialty polymers and advanced coatings. longdom.org The presence of the strained cyclopropane ring can impart exceptional thermal and mechanical properties to materials. longdom.org
The amine group in N-methylcyclopropanamine allows it to participate in various polymerization reactions, such as polycondensation. longdom.orgnumberanalytics.com It can react with monomers containing carboxylic acid or acyl chloride groups to form polyamides. Furthermore, amine-functionalized monomers can be incorporated into polymer chains through techniques like free-radical polymerization. numberanalytics.com Research into polymers containing cyclopropane groups has shown that this modification can yield thermoplastic materials with high energy saturation. researchgate.net The synthesis of new polymers containing the N-methylcyclopropyl moiety could lead to materials with novel properties suitable for high-performance applications.
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their applications are widespread, particularly in display technologies. The molecular structure of compounds that form liquid crystal phases is typically rigid and rod-shaped. google.com While N-methylcyclopropanamine itself is not a liquid crystal, it possesses structural features that could be incorporated into larger molecules designed for liquid crystal applications.
Patent literature discloses the use of amine-substituted compounds in liquid crystal compositions to broaden their effective temperature ranges. google.com Molecules containing a polar head group, like an amine, and a rigid non-polar segment are common in liquid crystal design. A hypothetical molecule incorporating the N-methylcyclopropanamine moiety could be designed to have a polar amine terminus and a rigid core, making it a candidate for integration into liquid crystal mixtures. Such systems are often used as drug delivery platforms, where they can solubilize lipophilic drugs and provide controlled release. nih.govnih.govmdpi.com The specific stereochemistry and dipole moment of the N-methylcyclopropyl group could influence the intermolecular interactions within the liquid crystal phase, potentially leading to novel mesophase behaviors.
Potential in Agrochemical Development
One of the most established applications for cyclopropylamine derivatives is in the agrochemical industry. These compounds serve as crucial intermediates in the synthesis of a variety of crop protection agents. longdom.orglongdom.org The unique biological activity often associated with the cyclopropyl (B3062369) group makes it a desirable structural motif in modern agrochemicals. nih.gov
N-methylcyclopropanamine and related compounds are used in the formulation of herbicides, fungicides, and insecticides. longdom.org For example, cyclopropylamine is a key intermediate for the synthesis of the herbicide cyromazine. google.com The chemical reactivity of the cyclopropylamine moiety facilitates the production of stable and biologically active compounds designed to protect crops. longdom.org The ongoing need for new and effective agrochemicals drives research into novel molecular scaffolds, and derivatives of N-methylcyclopropanamine continue to be of interest to synthetic chemists in this field. nbinno.com
Table 3: Classes of Agrochemicals Utilizing Amine Intermediates
| Agrochemical Class | Example Active Ingredient | Role of Amine Intermediate |
|---|---|---|
| Herbicide | Cyromazine | Key building block in the triazine ring synthesis google.com |
| Fungicide | Various | Incorporated to enhance biological activity and systemicity |
This table provides examples of agrochemical classes where intermediates like N-methylcyclopropanamine are valuable.
Metabolic and Toxicological Considerations of N Methylcyclopropanamine and Its Derivatives in Research
Elucidation of Metabolic Pathways for N-Methylcyclopropanamine-Containing Compounds
The biotransformation of xenobiotics, including pharmaceuticals, is broadly categorized into Phase I and Phase II metabolic reactions. These processes work in concert to convert lipophilic compounds into more water-soluble derivatives, facilitating their excretion from the body. nih.gov For compounds containing the N-methylcyclopropanamine group, both phases of metabolism are critical in determining their pharmacokinetic profile and potential for toxicity.
Characterization of Phase I Biotransformations
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. drughunter.com For N-methylcyclopropanamine-containing compounds, the primary routes of Phase I biotransformation involve the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.com
Key Phase I reactions observed for this class of compounds include:
N-dealkylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methyl amines. nih.gov This reaction, catalyzed by CYP enzymes, yields a primary cyclopropylamine (B47189) metabolite and formaldehyde.
Oxidation of the Cyclopropyl (B3062369) Ring: The strained cyclopropyl ring is susceptible to oxidative metabolism. CYP-mediated oxidation can lead to ring-opening, generating reactive intermediates. researchgate.net This process is often initiated by a single electron transfer (SET) from the nitrogen atom, forming an aminium radical cation, which can then undergo C-C bond cleavage of the cyclopropyl ring.
Hydroxylation: Hydroxylation of the cyclopropyl ring or other parts of the molecule can also occur, leading to the formation of more polar metabolites.
Identification of Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. uomus.edu.iq These reactions further increase water solubility and facilitate excretion. For metabolites of N-methylcyclopropanamine-containing compounds, particularly the reactive intermediates formed during Phase I, conjugation reactions are crucial for detoxification.
The principal Phase II conjugation reactions include:
Glutathione (B108866) (GSH) Conjugation: The reactive ring-opened intermediates generated from the oxidative metabolism of the cyclopropylamine moiety are electrophilic and can be detoxified by conjugation with glutathione. This reaction, catalyzed by glutathione S-transferases (GSTs), is a critical pathway for preventing covalent binding of reactive metabolites to cellular macromolecules. uomus.edu.iq
Glucuronidation: Functional groups such as hydroxyl or amino groups, either present in the parent molecule or introduced during Phase I metabolism, can undergo glucuronidation. nih.gov This process, mediated by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety, significantly increasing the water solubility of the metabolite. washington.eduwashington.eduresearchgate.net N-glucuronidation of the amine is also a potential pathway. washington.edu
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxyl or amino functions, forming sulfate (B86663) conjugates that are readily excreted. nih.gov
The interplay between Phase I and Phase II reactions is critical. The rate and extent of Phase II conjugation can significantly influence the concentration and lifetime of potentially toxic reactive metabolites generated in Phase I.
| Phase | Reaction Type | Key Enzymes | Potential Metabolites of N-Methylcyclopropanamine Derivatives |
| Phase I | N-dealkylation | Cytochrome P450 (CYP) | Cyclopropylamine metabolite, Formaldehyde |
| Cyclopropyl ring oxidation | Cytochrome P450 (CYP) | Ring-opened reactive intermediates (e.g., aldehydes, iminium ions) | |
| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives | |
| Phase II | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | GSH adducts of reactive intermediates |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronides, N-glucuronides | |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |
Comparative Analysis of Species-Specific Metabolic Profiles
Significant differences in drug metabolism can exist between preclinical animal species (e.g., rat, dog, monkey) and humans. nih.gov These differences can be both qualitative (formation of different metabolites) and quantitative (variations in the rate of formation of the same metabolites). Such disparities are often attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly CYPs and UGTs. researchgate.net
For instance, a study on the metabolism of cyclobenzaprine, a compound with structural similarities, revealed that rats primarily eliminated the drug through feces with phenolic derivatives as major metabolites, whereas in humans, dogs, and monkeys, urinary excretion was predominant, with major metabolites being 10,11-dihydroxynortriptyline and a glucuronide conjugate of the parent drug. nih.gov A comparative study on the metabolism of apixaban (B1684502) showed that while the parent drug was the major component in the feces of all species, the plasma metabolite profiles differed significantly, with O-demethyl apixaban sulfate being a major metabolite in humans but not in several animal species.
Understanding these species-specific metabolic profiles is crucial for the accurate extrapolation of preclinical safety and efficacy data to humans. In vitro studies using liver microsomes and hepatocytes from different species are commonly employed to assess these differences early in the drug development process. bioivt.com
Mechanistic Toxicology of N-Methylcyclopropanamine-Derived Agents
The toxicological properties of N-methylcyclopropanamine-derived agents are often linked to their metabolic activation into reactive species.
Investigation of Mechanisms Underlying Adverse Biological Responses of Derivatives
The primary mechanism of toxicity for many compounds containing a cyclopropylamine moiety is the formation of reactive metabolites. nih.gov As discussed, CYP-mediated oxidation can lead to the opening of the cyclopropyl ring, generating electrophilic intermediates such as aldehydes or iminium ions. researchgate.net
These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity. This covalent binding can disrupt protein function, induce oxidative stress, and trigger immune responses, potentially leading to organ toxicity, such as hepatotoxicity.
The concept of an Adverse Outcome Pathway (AOP) provides a framework for understanding the link between a molecular initiating event (e.g., formation of a reactive metabolite) and an adverse outcome at the organism level (e.g., liver injury). toxicology.orgnih.govepa.govnih.govecetoc.org For N-methylcyclopropanamine derivatives, the AOP could be conceptualized as:
Molecular Initiating Event: CYP-mediated bioactivation to a reactive electrophile.
Key Cellular Events: Covalent binding to cellular proteins, depletion of glutathione, mitochondrial dysfunction, and oxidative stress.
Organ-Level Effects: Apoptosis or necrosis of cells, inflammation.
Adverse Outcome: Organ damage (e.g., drug-induced liver injury).
Assessment of Off-Target Activity and Selectivity Profiles for Drug Candidates
Beyond metabolism-related toxicity, the safety profile of a drug candidate is also determined by its selectivity for its intended pharmacological target. Off-target activity occurs when a drug binds to and modulates the function of unintended biological targets, which can lead to adverse effects. nih.gov
Assessing the selectivity profile of N-methylcyclopropanamine-containing drug candidates is a critical step in preclinical development. This is typically achieved through broad in vitro screening panels that test the compound's activity against a wide range of receptors, enzymes, ion channels, and transporters. nih.gov
For example, a recent study on salt-inducible kinase (SIK) inhibitors, which included an N-methylcyclopropanamine moiety in some analogs, demonstrated the importance of optimizing for off-target selectivity against other kinases to improve the safety profile. semanticscholar.org Computational approaches are also increasingly used to predict potential off-target interactions based on the structural similarity of the drug candidate to known ligands of various targets. nih.govnih.gov
A comprehensive assessment of both on-target and off-target pharmacology is essential to build a complete picture of the potential for adverse effects and to guide the selection of the safest and most effective drug candidates for further development.
Future Directions and Emerging Research Opportunities
Innovation in N-Methylcyclopropanamine-Based Therapeutic Development
The inherent structural rigidity and unique electronic properties conferred by the cyclopropyl (B3062369) ring make N-methylcyclopropanamine a highly sought-after scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to enhanced potency, improved metabolic stability, and better penetration of the blood-brain barrier, all critical attributes for effective therapeutics, particularly for central nervous system (CNS) disorders. myskinrecipes.comnih.gov
Future research is focused on leveraging these advantages to develop novel therapeutics targeting a range of diseases. Scientists are actively exploring the synthesis and biological evaluation of N-methylcyclopropanamine analogs for conditions such as neurodegenerative diseases, psychiatric disorders, and chronic pain. The development of enzyme inhibitors is a particularly promising area, where the cyclopropylamine (B47189) moiety can interact with enzyme active sites to modulate their activity with high specificity.
| Therapeutic Area | Potential Application of N-Methylcyclopropanamine Derivatives | Key Structural Contribution |
| Neurodegenerative Diseases | Development of selective enzyme inhibitors (e.g., for monoamine oxidase) | Enhanced binding affinity and specificity to target enzymes. |
| Psychiatric Disorders | Modulation of neurotransmitter reuptake transporters | Improved CNS penetration and metabolic stability. |
| Chronic Pain | Targeting of ion channels and receptors involved in pain signaling | Unique conformational constraints leading to novel receptor interactions. |
| Oncology | Design of targeted protein degradation agents (PROTACs) | Serving as a rigid linker to connect a target protein ligand and an E3 ligase ligand. |
Exploration of Advanced Synthetic Methodologies for Complex Derivatives
The efficient and stereoselective synthesis of complex molecules derived from N-methylcyclopropanamine hydrochloride is a key area of ongoing research. While traditional methods for its synthesis exist, the demand for structurally diverse and functionally optimized derivatives necessitates the development of more advanced and versatile synthetic strategies.
Innovations in catalysis, including the use of transition metal catalysts and biocatalysts, are enabling the more precise and efficient functionalization of the cyclopropane (B1198618) ring and the amine group. These methods allow for the introduction of a wide array of chemical functionalities, leading to the creation of extensive libraries of novel compounds for biological screening. Furthermore, the development of stereoselective synthetic routes is crucial for producing enantiomerically pure derivatives, which is often a prerequisite for potent and selective drug action. Researchers are exploring asymmetric catalysis and the use of chiral auxiliaries to control the three-dimensional arrangement of atoms in these complex molecules.
Deeper Mechanistic Elucidation of Biological Interactions and Target Modulation
A fundamental understanding of how N-methylcyclopropanamine-based molecules interact with their biological targets is essential for rational drug design. Future research will increasingly focus on elucidating the precise mechanisms of action of these compounds at the molecular level. This involves a combination of experimental techniques and computational modeling.
Advanced biophysical methods, such as X-ray crystallography and cryo-electron microscopy, will be employed to determine the three-dimensional structures of N-methylcyclopropanamine derivatives bound to their target proteins. This structural information provides invaluable insights into the key molecular interactions that govern binding affinity and selectivity. Concurrently, computational approaches, including molecular docking and molecular dynamics simulations, will be used to predict binding modes and to guide the design of new analogs with improved properties.
A critical aspect of this research is understanding the metabolic fate of the cyclopropylamine moiety. While it can enhance metabolic stability, it can also be susceptible to metabolic activation, potentially leading to the formation of reactive intermediates. A thorough investigation of these metabolic pathways is crucial for ensuring the safety and efficacy of new drug candidates.
Expansion into Novel and Interdisciplinary Research Fields
The unique properties of this compound extend its potential utility beyond the realm of pharmaceuticals. Researchers are beginning to explore its applications in a variety of interdisciplinary fields, opening up new avenues for innovation.
In agrochemical research , the cyclopropylamine scaffold is being incorporated into new classes of pesticides and herbicides. The goal is to develop more potent and selective agents with improved environmental profiles. The rigid structure of the cyclopropane ring can contribute to the targeted activity of these compounds, reducing their impact on non-target organisms.
In materials science , the incorporation of N-methylcyclopropanamine derivatives into polymers and other materials is being investigated. The strained cyclopropane ring can impart unique mechanical and electronic properties to these materials. Potential applications include the development of novel polymers with enhanced thermal stability or specific conductive properties.
Furthermore, N-methylcyclopropanamine-based compounds are finding use as chemical probes in chemical biology. These probes are designed to selectively interact with specific biological targets, allowing researchers to study their function in complex biological systems. The development of fluorescently labeled or otherwise tagged derivatives of N-methylcyclopropanamine will facilitate the visualization and tracking of these targets within living cells.
The continued exploration of this compound and its derivatives holds immense promise for a wide range of scientific disciplines. From the development of life-saving medicines to the creation of advanced materials, the future of this versatile compound is bright with the potential for groundbreaking discoveries.
Q & A
Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of N-methylcyclopropanamine hydrochloride?
this compound is typically synthesized via hydrochlorination of the free base (N-methylcyclopropanamine) using hydrochloric acid (HCl) gas or concentrated aqueous HCl. The reaction is monitored for completion using thin-layer chromatography (TLC) or NMR. Purification involves recrystallization from ethanol or methanol to achieve high purity (>95%). Reaction stoichiometry and temperature control are critical to optimizing yield and minimizing byproducts .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm cyclopropane ring integrity and methylamine substitution.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies purity, often using reference standards (e.g., Ph. Eur. guidelines) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) validates molecular weight (MW: 121.6 g/mol for the free base; 158.07 g/mol as hydrochloride) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- Storage: Store in airtight containers at room temperature, away from moisture and oxidizers.
- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictory biological activity data may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Validate assays using positive/negative controls (e.g., known receptor agonists/antagonists).
- Perform dose-response curves to establish EC/IC values.
- Investigate stereochemical influences, as cyclopropane derivatives often exhibit chirality-dependent activity .
Q. What methodologies are effective for impurity profiling of this compound in pharmaceutical research?
- HPLC with Diode Array Detection (DAD): Detect impurities at trace levels (e.g., unreacted starting materials or degradation products).
- LC-MS/MS: Identify structural analogs or byproducts (e.g., N-methylcyclopropane derivatives).
- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways .
Q. How can the interaction of this compound with biomolecules (e.g., enzymes, receptors) be systematically studied?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamic parameters.
- Molecular Dynamics (MD) Simulations: Model cyclopropane ring strain and its impact on ligand-receptor interactions .
Methodological Notes
- Synthetic Optimization: Adjust HCl stoichiometry (1.1–1.3 equivalents) to minimize unreacted amine.
- Analytical Validation: Cross-validate HPLC retention times with certified reference materials to ensure reproducibility.
- Biological Assays: Use freshly prepared solutions in PBS (pH 7.4) to avoid hydrolysis artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
